molecular formula C11H21ClO2 B156920 11-Chloroundecanoic acid CAS No. 1860-44-2

11-Chloroundecanoic acid

Cat. No.: B156920
CAS No.: 1860-44-2
M. Wt: 220.73 g/mol
InChI Key: GVZXFVFTBUYBJD-UHFFFAOYSA-N
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Description

11-Chloroundecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H21ClO2 and its molecular weight is 220.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-chloroundecanoic acid
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InChI

InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVZXFVFTBUYBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCl)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171828
Record name Undecanoic acid, 11-chloro-
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Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1860-44-2
Record name 11-Chloroundecanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 11-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 11-chloro-
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Record name 11-chloroundecanoic acid
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Synthetic Methodologies for 11 Chloroundecanoic Acid

Laboratory-Scale Synthetic Routes

In a laboratory setting, the synthesis of 11-chloroundecanoic acid can be approached from several precursors, primarily involving the introduction of a chlorine atom at the terminal (ω) position of an eleven-carbon chain.

Precursor Chemistry and Reaction Pathways

A common and direct precursor for this compound is 11-bromoundecanoic acid . The synthesis involves a halogen exchange reaction, also known as a Finkelstein reaction. In a typical procedure, 11-bromoundecanoic acid is dissolved in a solvent like acetonitrile, and treated with a source of chloride ions, such as calcium chloride, in the presence of a phase-transfer catalyst like tetra-n-butylammonium chloride. The mixture is then heated under reflux to drive the substitution of the bromine atom with chlorine. Current time information in Bangalore, IN.

Another significant precursor is 10-undecenoic acid (undecylenic acid), which is readily available from the pyrolysis of ricinoleic acid derived from castor oil. youtube.com The synthesis of this compound from 10-undecenoic acid requires the anti-Markovnikov addition of hydrogen chloride across the terminal double bond. This is a challenging transformation as the direct addition of HCl to alkenes typically follows Markovnikov's rule, which would place the chlorine atom at the C10 position. beilstein-journals.orgnih.gov To achieve the desired anti-Markovnikov product, specialized methods are necessary. One approach involves a two-step process where 10-undecenoic acid is first converted to 10,11-dibromohendecanoic acid by the addition of bromine across the double bond. This is followed by dehydrobromination using a strong base like sodamide in liquid ammonia (B1221849) to form 10-undecynoic acid . bridgewater.edu Subsequent hydrochlorination of the alkyne could then potentially lead to the desired product, although this route is more complex.

More direct anti-Markovnikov hydrochlorination can be achieved through radical-mediated pathways. While the addition of HBr in the presence of peroxides is a classic example of an anti-Markovnikov reaction, the analogous reaction with HCl is less efficient. beilstein-journals.orgnih.gov However, recent advancements in catalysis, such as metal-catalyzed radical hydrochlorination or photoredox catalysis, offer more promising routes. beilstein-journals.orgresearchgate.netnih.gov These methods can generate the desired 1-chloroalkane from a terminal alkene with higher selectivity.

A chemoenzymatic approach has also been investigated, starting from ricinoleic acid. This method involves biotransformation to produce 11-hydroxyundecanoic acid , which can then be chemically converted to the corresponding chloro-derivative. masterorganicchemistry.com

PrecursorKey TransformationReagents/Conditions
11-Bromoundecanoic acidHalogen Exchange (Finkelstein)Calcium chloride, tetra-n-butylammonium chloride, acetonitrile, reflux Current time information in Bangalore, IN.
10-Undecenoic acidAnti-Markovnikov HydrochlorinationRadical initiator (e.g., peroxides) and HCl (low efficiency), beilstein-journals.orgnih.gov or advanced catalytic methods (e.g., photoredox catalysis) researchgate.netnih.gov
10-Undecenoic acidBromination-Dehydrobromination-Hydrochlorination1. Br2; 2. NaNH2/NH3; 3. HCl bridgewater.edu
Ricinoleic acidChemoenzymatic conversionBiotransformation to 11-hydroxyundecanoic acid, followed by chlorination masterorganicchemistry.com

Derivatization during Synthesis (e.g., Ester Formation)

In some synthetic strategies, it is advantageous to protect the carboxylic acid group as an ester, typically a methyl or ethyl ester, prior to subsequent reactions. This can prevent unwanted side reactions and improve solubility in organic solvents.

For instance, 10-undecenoic acid can be first converted to its methyl ester, methyl 10-undecenoate , through Fischer esterification using methanol (B129727) and an acid catalyst like sulfuric acid. mdpi.comsigmaaldrich.com This ester can then be subjected to anti-Markovnikov hydrochlorination to yield methyl 11-chloroundecanoate . sigmaaldrich.comsigmaaldrich.comnist.gov The final step would then be the hydrolysis of the ester group to afford this compound. This approach is beneficial as the ester group is generally stable under the conditions used for hydrochlorination and can be easily removed at the end of the synthetic sequence.

Similarly, if starting from 11-hydroxyundecanoic acid, esterification to methyl 11-hydroxyundecanoate can be performed before the chlorination step. sigmaaldrich.com

The use of the acid chloride derivative, 10-undecenoyl chloride , as a precursor has also been documented. sigmaaldrich.combiosynsis.comyoutube.com This highly reactive compound can be used in various coupling reactions, and the terminal double bond can be subsequently functionalized.

Halogenation Strategies for ω-Chloro Fatty Acids

The introduction of a chlorine atom at the terminal (ω) position of a fatty acid chain requires specific halogenation strategies that can overcome the typical reactivity patterns of alkanes and alkenes.

For saturated fatty acids, free-radical chlorination is a possible method. However, this reaction is notoriously unselective and tends to produce a mixture of all possible monochlorinated isomers, with a statistical distribution that is only slightly influenced by the relative stability of the resulting radicals. chemicalbook.commdpi.comoup.com Achieving high selectivity for the ω-position is therefore challenging with this method.

A more controlled method for the conversion of a carboxylic acid to a halide with one less carbon atom is the Hunsdiecker reaction . beilstein-journals.orgnih.govoup.com In its classic form, the silver salt of a carboxylic acid is treated with a halogen. For the synthesis of an 11-chloroalkane, one would start with a 12-carbon dicarboxylic acid. A modification of this reaction, known as the Christol-Firth modification , uses the free carboxylic acid with mercuric oxide and the halogen, which can be more convenient. beilstein-journals.orgnih.govresearchgate.net However, these reactions are most effective for bromides, and attempts to use them for the preparation of chlorides have often been unsuccessful. wikipedia.org

The Barton reaction is a photochemical reaction that can be used to functionalize a δ-carbon relative to an alcohol, which is initially converted to a nitrite (B80452) ester. routledge.com While this reaction demonstrates the potential for site-selective C-H activation, its application is generally limited to the δ-position and may not be directly applicable for ω-chlorination of a long-chain fatty acid without a suitably positioned directing group.

Recent advances in catalysis have provided more effective methods for the anti-Markovnikov hydrochlorination of terminal alkenes, which is the most direct route to ω-chloro fatty acids from readily available unsaturated precursors like 10-undecenoic acid. beilstein-journals.orgresearchgate.netnih.gov

Isomerization Considerations in Chlorocarboxylic Acid Synthesis

The potential for isomerization is a critical consideration in the synthesis of chlorocarboxylic acids, particularly when starting with unsaturated precursors. During the hydrochlorination of 10-undecenoic acid , for example, there is a risk of double bond migration along the carbon chain, which would lead to a mixture of chloro-isomers. This can be influenced by the reaction conditions, such as the presence of acid catalysts or elevated temperatures. sigmaaldrich.com

In free-radical chlorination of a saturated fatty acid like undecanoic acid, the formation of a mixture of isomers is the primary challenge. The relative reactivity of primary, secondary, and tertiary C-H bonds towards chlorine radicals is not sufficiently different to allow for high regioselectivity. youtube.commdpi.com While secondary C-H bonds are generally more reactive than primary ones, the statistical abundance of primary hydrogens in a long chain can lead to significant amounts of undesired isomers. masterorganicchemistry.com

For reactions involving alkynes, such as the isomerization of internal alkynes to terminal alkynes, careful control of reaction conditions is necessary. biosynsis.com Similarly, in the dehydrobromination of 10,11-dibromohendecanoic acid to form 10-undecynoic acid, the position of the resulting triple bond must be controlled to ensure the final product has the chlorine atom at the 11-position.

Industrial Synthesis Approaches for this compound and Related Compounds

On an industrial scale, the synthesis of this compound is closely linked to the production of polymers, particularly Nylon-11 . The primary feedstock for Nylon-11 is 11-aminoundecanoic acid , which is derived from 10-undecenoic acid . youtube.com While the exact industrial processes are often proprietary, the conversion of 10-undecenoic acid to 11-aminoundecanoic acid typically involves an anti-Markovnikov addition to the terminal double bond. One potential industrial route could involve the anti-Markovnikov hydrochlorination of 10-undecenoic acid or its methyl ester to produce this compound or its ester as an intermediate. This intermediate would then be converted to the corresponding amino acid via reaction with ammonia.

The industrial viability of such a process would depend on the efficiency and cost-effectiveness of the anti-Markovnikov hydrochlorination step. The development of robust and inexpensive catalysts for this transformation is therefore of significant industrial interest. beilstein-journals.org

Another area where ω-halo fatty acids are relevant is in the synthesis of polyesters and polyamides. The ability to produce α,ω-bifunctional monomers from renewable resources like plant oils is a key area of green chemistry research. mdpi.comoup.com For example, metathesis reactions of fatty acid esters can be used to produce long-chain α,ω-diesters, which can be precursors to diacids and other monomers. While not directly producing this compound, these technologies highlight the industrial interest in terminally functionalized fatty acids.

Chemical Reactivity and Reaction Mechanisms of 11 Chloroundecanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group that dictates much of the reactivity of 11-chloroundecanoic acid. It can undergo a variety of transformations, including esterification, conversion to acid halides, amide formation, and reduction. These reactions proceed through nucleophilic acyl substitution pathways.

Esterification Reactions

Esterification is a common reaction of carboxylic acids, including this compound. One of the most well-known methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. byjus.comlibretexts.org The reaction is reversible, and to favor the formation of the ester, the equilibrium can be shifted by removing water as it forms or by using an excess of the alcohol. libretexts.orgyoutube.com

The mechanism of Fischer esterification involves several steps: libretexts.orgyoutube.commasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. youtube.com

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water, a good leaving group, is eliminated. youtube.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. youtube.com

Alternative methods for esterification include reacting the carboxylic acid with an acid anhydride (B1165640) or an acid chloride and an alcohol. byjus.com Recently, methods using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as Dowex H+/NaI have been developed for milder reaction conditions. nih.govnih.gov

Table 1: Examples of Esterification Reactions of Carboxylic Acids

Carboxylic AcidReagentProductCatalystReference
Ethanoic acidEthanolEthyl ethanoateConcentrated H₂SO₄ chemguide.co.uk
Benzoic acidBenzyl alcoholBenzyl benzoateEt₃N, CH₂Cl₂ nih.gov
11-Bromoundecanoic acidEthanolEthyl 11-bromoundecanoateDowex 50W-X8, NaI nih.gov

Conversion to Acid Halides

Carboxylic acids can be converted to more reactive acid halides, most commonly acid chlorides. orgoreview.comchemguide.co.uk A frequent reagent for this transformation is thionyl chloride (SOCl₂). masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org The reaction with thionyl chloride produces the acid chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which helps to drive the reaction to completion. chemguide.co.ukyoutube.com

The mechanism for the conversion of a carboxylic acid to an acid chloride using thionyl chloride proceeds as follows: masterorganicchemistry.comlibretexts.orgyoutube.com

Attack on thionyl chloride: The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

Formation of a chlorosulfite intermediate: A proton is lost, and a chloride ion is displaced from sulfur, forming an acyl chlorosulfite intermediate. This step converts the hydroxyl group into a much better leaving group.

Nucleophilic acyl substitution: A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

Formation of the acid chloride: A tetrahedral intermediate is formed, which then collapses, eliminating sulfur dioxide and a chloride ion to yield the acid chloride. youtube.com

Other reagents that can be used for this conversion include phosphorus(V) chloride (PCl₅), phosphorus(III) chloride (PCl₃), and oxalyl chloride ((COCl)₂). orgoreview.comchemguide.co.ukcommonorganicchemistry.com

Table 2: Reagents for the Conversion of Carboxylic Acids to Acid Halides

ReagentFormulaByproductsReference
Thionyl chlorideSOCl₂SO₂, HCl chemguide.co.ukmasterorganicchemistry.com
Phosphorus(V) chloridePCl₅POCl₃, HCl chemguide.co.uk
Phosphorus(III) chloridePCl₃H₃PO₃ chemguide.co.uk
Oxalyl chloride(COCl)₂CO, CO₂, HCl commonorganicchemistry.com

Amide Formation

Amides can be synthesized from carboxylic acids, though direct reaction with an amine is often difficult and requires high temperatures. libretexts.org A more common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. chemguide.co.ukkhanacademy.org

Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between a carboxylic acid and an amine at room temperature. aklectures.comyoutube.com The role of DCC is to activate the carboxylic acid by forming a good leaving group, which is then displaced by the amine nucleophile. aklectures.comyoutube.com

The mechanism of DCC-mediated amide formation involves: libretexts.orgyoutube.com

Activation of the carboxylic acid: The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the activated intermediate.

Formation of the amide: A tetrahedral intermediate is formed, which then collapses to yield the amide and dicyclohexylurea, a stable byproduct.

Another method involves reacting the carboxylic acid with ammonium (B1175870) carbonate to form an ammonium salt, which upon heating, dehydrates to produce the amide. chemguide.co.uklibretexts.org

Reduction Reactions

Carboxylic acids can be reduced to primary alcohols. A powerful reducing agent commonly used for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup. libretexts.org It's important to note that sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org

The reduction with LiAlH₄ proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. libretexts.orglibretexts.org

Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent for the reduction of carboxylic acids to primary alcohols. organic-chemistry.orgcommonorganicchemistry.com A key advantage of borane is its chemoselectivity; it can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.comyoutube.com The mechanism is believed to involve the formation of a triacyloxyborane intermediate, which is then hydrolyzed to yield the primary alcohol. ic.ac.uk

Table 3: Reducing Agents for Carboxylic Acids

ReagentProductSelectivityReference
Lithium aluminum hydride (LiAlH₄)Primary alcoholReduces many carbonyl functional groups masterorganicchemistry.comlibretexts.orglibretexts.org
Borane (BH₃-THF or BH₃-SMe₂)Primary alcoholSelectively reduces carboxylic acids organic-chemistry.orgcommonorganicchemistry.comyoutube.com

Nucleophilic Acyl Substitution Pathways

The reactions discussed above—esterification, conversion to acid halides, and amide formation—are all examples of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orglibretexts.org This class of reactions is characteristic of carboxylic acid derivatives. The general mechanism involves two key steps: libretexts.orgyoutube.com

Nucleophilic addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

Elimination of a leaving group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions depends on the nature of the leaving group. orgoreview.comchadsprep.com Acid halides are the most reactive because the halide ion is an excellent leaving group. orgoreview.com Carboxylic acids themselves are less reactive because the hydroxide (B78521) ion is a poor leaving group. libretexts.org To enhance reactivity, the hydroxyl group is often converted into a better leaving group, for instance, by protonation in acidic conditions or by reaction with reagents like thionyl chloride. libretexts.orglibretexts.org

These reactions can be catalyzed by either acid or base. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org Under basic conditions, a more potent, negatively charged nucleophile is typically used. youtube.com

Reactions at the Terminal Chloro Group

The terminal chloro group in this compound provides another site for chemical reactivity, primarily through nucleophilic substitution reactions. The chlorine atom, being an electronegative element, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Common nucleophiles that can displace the chloride ion include:

Hydroxide ion (OH⁻) to form 11-hydroxyundecanoic acid.

Cyanide ion (CN⁻) to form 12-cyanoundecanoic acid, which can be further hydrolyzed to a dicarboxylic acid.

Azide (B81097) ion (N₃⁻) to form 11-azidoundecanoic acid, which can then be reduced to 11-aminoundecanoic acid.

Iodide ion (I⁻) in a Finkelstein reaction to form 11-iodoundecanoic acid.

These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of these reactions can be influenced by the choice of solvent, the nature of the nucleophile, and the temperature.

Nucleophilic Substitution Reactions (S_N1, S_N2)

This compound possesses a primary alkyl chloride, which makes the terminal carbon susceptible to nucleophilic attack. The mechanism of these substitution reactions, whether S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution), is largely dictated by the reaction conditions and the nature of the nucleophile.

The S_N2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (in this case, the chloride ion) departs. masterorganicchemistry.com This pathway is favored for primary alkyl halides like this compound because there is less steric hindrance around the reaction center. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com Strong nucleophiles and polar aprotic solvents typically promote S_N2 reactions. youtube.com

Conversely, the S_N1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com This is followed by a rapid attack from the nucleophile. masterorganicchemistry.comyoutube.com While primary carbocations are generally unstable, rendering the S_N1 pathway less favorable for this compound under typical conditions, the use of polar protic solvents can stabilize the intermediate and potentially allow for S_N1 character in the reaction. youtube.comyoutube.com

A common nucleophilic substitution is the conversion to 11-azidoundecanoic acid via reaction with sodium azide (NaN₃). This reaction typically proceeds via an S_N2 mechanism. The resulting azide can then be reduced to form 11-aminoundecanoic acid, a valuable monomer.

Formation of Sulfur-Containing Derivatives (e.g., Thiols)

The chlorine atom of this compound can be readily substituted by sulfur-containing nucleophiles to yield various derivatives, most notably 11-mercaptoundecanoic acid. chemicalbook.com This transformation is crucial for applications in materials science, where the thiol group serves as an effective anchor for creating self-assembled monolayers on metal surfaces, particularly gold. rsc.orgmedchemexpress.com

A standard laboratory synthesis involves a two-step process. First, this compound is reacted with thiourea (B124793) in a nucleophilic substitution reaction. This forms an isothiouronium salt intermediate. In the second step, this intermediate is hydrolyzed, typically under basic conditions using a reagent like sodium hydroxide, to yield the final product, 11-mercaptoundecanoic acid. chemicalbook.com

Table 1: Synthesis of 11-Mercaptoundecanoic Acid from a Halogenated Precursor This table is based on a typical procedure using the bromo-analogue, which follows the same mechanistic pathway.

Reactant 1Reactant 2ReagentSolventReaction ConditionsProductYield
11-Bromoundecanoic acidThioureaSodium Hydroxide (for hydrolysis)WaterReflux11-Mercaptoundecanoic acid94% chemicalbook.com

Introduction of Nitrogen-Containing Functional Groups (e.g., Amines)

The introduction of a nitrogen-containing functional group, primarily the amino group, is one of the most significant reactions of this compound and its bromo-analogue. The resulting product, 11-aminoundecanoic acid, is the monomer used in the production of the engineering polymer Nylon-11. wikipedia.orggoogle.com

The primary method for this conversion is a nucleophilic substitution reaction with ammonia (B1221849). wikipedia.org This process, known as ammonolysis, involves treating this compound with an excess of aqueous ammonia, often at elevated temperatures. wikipedia.orgpatsnap.com The reaction proceeds via an S_N2 mechanism where ammonia acts as the nucleophile, displacing the chloride ion. Using a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, which can occur if the initially formed 11-aminoundecanoic acid acts as a nucleophile and reacts with another molecule of the starting material.

Table 2: Representative Amination of Halogenated Undecanoic Acid

Starting MaterialReagentConditionsProduct
11-Bromoundecanoic acidExcess aqueous ammonia30 °C, then heated to 100 °C to remove excess ammonia wikipedia.org11-Aminoundecanoic acid wikipedia.org

Further reactions can be carried out on the resulting 11-aminoundecanoic acid. For instance, it can be reacted with aldehydes to form imines, which are then reduced to create N-alkylated derivatives. google.com

Grignard Reactions

The bifunctional nature of this compound presents a challenge for direct Grignard reagent formation. The acidic proton of the carboxylic acid group is incompatible with the highly basic nature of a Grignard reagent and would immediately quench it. leah4sci.com Therefore, to utilize the chloro- functional group in a Grignard reaction, the carboxylic acid must first be protected. A common strategy is to convert the carboxylic acid into an ester, for example, a methyl or ethyl ester.

Once the acid is protected as an ester (e.g., methyl 11-chloroundecanoate), the Grignard reagent can be formed at the terminal carbon by reacting it with magnesium metal. This Grignard reagent can then be used in standard applications, such as reacting with aldehydes, ketones, or carbon dioxide.

Alternatively, this compound (or more commonly, its ester derivative) can be the target of a Grignard reagent. Esters react with two equivalents of a Grignard reagent in a nucleophilic acyl substitution followed by a nucleophilic addition. chemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org The first equivalent adds to the carbonyl, and the alkoxy group is eliminated to form a ketone intermediate. masterorganicchemistry.comyoutube.com This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. chemistrysteps.comyoutube.comlibretexts.org

Mechanistic Studies of Bifunctional Reactivity

The presence of two distinct functional groups, the carboxylic acid (-COOH) and the chloro group (-Cl), on the same long alkyl chain underpins the unique bifunctional reactivity of this compound. Mechanistic studies often focus on how these two groups can react independently, sequentially, or sometimes, cooperatively.

One key area of study is polycondensation reactions. For this to occur, the molecule must be converted into a bifunctional monomer where both ends can react with each other. For example, the chloro group can be converted to a hydroxyl group via nucleophilic substitution with hydroxide, yielding 11-hydroxyundecanoic acid. sigmaaldrich.com This hydroxy acid can then undergo self-esterification under polymerization conditions. The hydroxyl group of one monomer attacks the activated carboxyl group of another, forming a polyester (B1180765) chain with the elimination of water. The long chain length (10 CH₂ units) between the functional groups minimizes intramolecular cyclization (lactonization) and favors the formation of linear high-molecular-weight polymers.

The independent reactivity of the two sites allows for orthogonal chemical strategies. One functional group can be reacted while the other is protected or remains inert, and then the second group can be transformed in a subsequent step. For example, as discussed, the carboxylic acid can be protected to allow for Grignard formation at the chloro-terminus. This sequential approach is fundamental in synthesizing complex molecules and specialized polymers from this versatile bifunctional building block.

Synthesis and Characterization of 11 Chloroundecanoic Acid Derivatives

Ester Derivatives of 11-Chloroundecanoic Acid

The esterification of this compound is a fundamental transformation that modifies the carboxylic acid group, yielding ester derivatives. A common and effective method for this conversion is the Fischer-Speier esterification. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

A typical example is the synthesis of methyl 11-chloroundecanoate, where this compound is reacted with methanol (B129727). nih.gov The general reaction is depicted below:

Reaction Scheme: Fischer Esterification of this compound

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Where R' can be an alkyl or aryl group.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the disappearance of the carboxylic acid starting material using infrared (IR) spectroscopy. The resulting ester can be purified by distillation or chromatography. Other methods for esterification include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), which activate the carboxylic acid for attack by the alcohol. nih.gov

Table 1: Representative Ester Derivatives of this compound

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Synthesis MethodStarting Alcohol
Methyl 11-chloroundecanoate nih.govC₁₂H₂₃ClO₂234.76Fischer EsterificationMethanol
Ethyl 11-chloroundecanoateC₁₃H₂₅ClO₂248.79Fischer EsterificationEthanol

Amide Derivatives of this compound

Amide derivatives of this compound are synthesized by reacting the carboxylic acid group with primary or secondary amines. A common route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. libretexts.orglibretexts.orgchemistrysteps.com This is typically achieved by treating this compound with thionyl chloride (SOCl₂), which effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom to form 11-chloroundecanoyl chloride. libretexts.orgchemistrysteps.comyoutube.com

The resulting acyl chloride is highly reactive towards nucleophiles and readily reacts with an amine to form the corresponding amide with the liberation of hydrogen chloride, which is typically scavenged by a base. researchgate.net

Reaction Scheme: Amide Synthesis via Acyl Chloride

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Where R' and R'' can be hydrogen, alkyl, or aryl groups.

Alternatively, one-pot procedures have been developed where the carboxylic acid is treated with thionyl chloride and the amine simultaneously, simplifying the synthetic process. researchgate.net The use of coupling agents such as DCC can also facilitate the direct amidation of carboxylic acids, avoiding the need for the intermediate acyl chloride. libretexts.org

Table 2: Representative Amide Derivatives of this compound

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Synthesis MethodStarting Amine
N-Hexyl-11-chloroundecanamideC₁₇H₃₄ClNO319.91Acyl Chloride MethodHexylamine
N,N-Diethyl-11-chloroundecanamideC₁₅H₃₀ClNO291.85Acyl Chloride MethodDiethylamine

Mercapto-Undecanoic Acid Derivatives from this compound

The terminal chloro group of this compound can be substituted to introduce a thiol (mercapto) group, yielding 11-mercaptoundecanoic acid. This derivative is of significant interest for its ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces. chemicalbook.com A well-established method for this transformation involves the reaction with a sulfur nucleophile.

A common synthetic route utilizes thiourea (B124793). chemicalbook.com In this two-step process, this compound is first reacted with thiourea to form a thiouronium salt intermediate. This intermediate is then hydrolyzed, typically under basic conditions using a reagent like sodium hydroxide (B78521), followed by acidification to yield the final 11-mercaptoundecanoic acid. chemicalbook.com While the literature often describes this synthesis starting from the bromo-analogue, the procedure is adaptable for the chloro-derivative.

Reaction Scheme: Synthesis of 11-Mercaptoundecanoic Acid

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Table 3: Key Mercapto-Undecanoic Acid Derivative

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Application
11-Mercaptoundecanoic acid chemicalbook.comC₁₁H₂₂O₂S218.36Self-assembled monolayers

Phosphonic Acid and Other Inorganic Derivatives

The introduction of a phosphonic acid group at the terminus of the undecanoic acid chain can be achieved through reactions involving the chloro group. The Michaelis-Arbuzov reaction is a powerful method for forming a carbon-phosphorus bond. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the treatment of an alkyl halide, such as an ester of this compound (e.g., methyl 11-chloroundecanoate), with a trialkyl phosphite, like triethyl phosphite. youtube.com

The reaction proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced chloride ion to yield a dialkyl phosphonate (B1237965) ester. wikipedia.org Subsequent hydrolysis of the phosphonate ester, often under acidic conditions, removes the alkyl groups from the phosphorus atom to give the final phosphonic acid derivative. nih.gov

Reaction Scheme: Synthesis of 11-Phosphonoundecanoic Acid via Arbuzov Reaction

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Where R' and R'' are alkyl groups.

Table 4: Representative Phosphonic Acid Derivative

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Reaction
11-Phosphonoundecanoic acid sigmaaldrich.comC₁₁H₂₃O₅P266.27Michaelis-Arbuzov Reaction

Advanced Functionalization Strategies

Beyond the synthesis of simple derivatives, this compound can be a precursor for more complex and highly functionalized molecules through multi-step synthetic sequences. A prominent example of an advanced functionalization strategy is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netorganic-chemistry.org

This strategy first requires the conversion of the terminal chloro group to an azide (B81097). This is readily accomplished by nucleophilic substitution using sodium azide (NaN₃). The resulting 11-azidoundecanoic acid can then be "clicked" with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, tolerant of a wide range of functional groups, and proceeds under mild conditions. organic-chemistry.org This allows for the covalent linkage of the undecanoic acid backbone to a variety of other molecules, such as fluorescent dyes, biomolecules, or polymers. researchgate.net

Reaction Scheme: Functionalization via Click Chemistry

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Where R can be a wide variety of chemical moieties.

This approach provides a powerful and versatile platform for creating novel materials and bioconjugates with precisely controlled structures and functionalities.

Polymerization Science Involving 11 Chloroundecanoic Acid

11-Chloroundecanoic Acid as a Monomer in Condensation Polymerization

Condensation polymerization, a process involving the reaction between bifunctional or polyfunctional monomers with the elimination of a small molecule like water, is a fundamental method for synthesizing a wide array of polymers. savemyexams.compressbooks.pub this compound, with its carboxylic acid and chloro functional groups, can act as an AB-type monomer in such reactions.

Polyamide Synthesis (e.g., Nylon-11 Precursors)

Polyamides, characterized by the repeating amide linkage (-CONH-), are a significant class of engineering thermoplastics with a wide range of applications. studymind.co.ukrsc.org The synthesis of polyamides typically involves the condensation reaction between a dicarboxylic acid and a diamine or the self-condensation of an amino acid. studymind.co.ukchemistrystudent.com

While this compound itself does not directly polymerize to form a polyamide, it serves as a crucial precursor in the synthesis of 11-aminoundecanoic acid, the monomer for Nylon-11. wikipedia.orgmfa.orgresearchgate.net The transformation of this compound to 11-aminoundecanoic acid is a key step. This conversion is typically achieved through a nucleophilic substitution reaction where the chlorine atom is replaced by an amino group.

The resulting 11-aminoundecanoic acid can then undergo self-condensation polymerization to produce Polyamide 11, also known as Nylon-11. wikipedia.orgresearchgate.net This polymerization is a step-growth process where the carboxylic acid group of one monomer reacts with the amino group of another, forming an amide bond and eliminating a molecule of water. chemistrystudent.com

Key Characteristics of Nylon-11:

PropertyValue
Density~1.04 g/mL mfa.org
Melting Point~189 °C mfa.org
Moisture Regain1.18% mfa.org

This table showcases some of the key physical properties of Nylon-11, a polymer derived from a precursor synthesized from this compound.

Nylon-11 is a bio-based polyamide, often produced from castor oil, and is known for its excellent mechanical properties, chemical resistance, and low density. wikipedia.orgarkema.com

Polyester (B1180765) Synthesis

Polyesters are polymers characterized by the presence of ester linkages (-COO-) in their main chain. jku.at They are typically synthesized through the condensation reaction of a dicarboxylic acid with a diol. chemistrystudent.comstudymind.co.uk this compound can, in principle, participate in polyester synthesis.

The carboxylic acid group of this compound can react with a diol to form an ester linkage. If a diol is reacted with this compound, the resulting product would be a hydroxy-terminated ester. This intermediate could then potentially undergo further polymerization.

Alternatively, this compound could be used to synthesize a diol or a dicarboxylic acid derivative which could then be used in a conventional polyesterification reaction. For instance, the chloro group could be hydrolyzed to a hydroxyl group, forming 11-hydroxyundecanoic acid. This hydroxy acid could then undergo self-condensation to form a polyester. This process is an AB-type polymerization, similar to the formation of polyesters from other hydroxy acids. youtube.com The reaction would proceed with the elimination of water.

Chain-Growth Polymerization Initiated by this compound Derivatives

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain. This process requires an initiator to start the polymerization. While this compound itself is not a typical initiator, its derivatives can be modified to initiate certain types of chain-growth polymerization.

Radical Polymerization Considerations

Radical polymerization is a type of chain-growth polymerization where the active center is a radical. The terminal chloro-group on this compound is not readily capable of initiating radical polymerization under typical conditions. However, it is conceivable that through chemical modification, an initiating group could be introduced. For instance, the carboxylic acid could be converted to a functional group that can generate radicals upon thermal or photochemical decomposition.

Ionic Polymerization Aspects

Ionic polymerization is a chain-growth polymerization where the active center is an ion or an ion pair. The chloro- group in this compound could potentially be utilized to initiate cationic polymerization under specific conditions with the use of a suitable Lewis acid co-initiator. The Lewis acid could abstract the chloride anion, generating a carbocation on the undecyl chain, which could then initiate the polymerization of a suitable monomer like isobutylene.

Furthermore, the carboxylic acid group could be transformed into a functional group capable of initiating anionic polymerization. For example, conversion to an alkoxide or an organometallic species could create an active center for the polymerization of monomers like styrene (B11656) or acrylates.

Copolymerization Studies with this compound

Copolymerization, the polymerization of two or more different monomers, is a powerful tool for modifying the properties of polymers. This compound, with its dual functionality, can be incorporated into copolymers through various strategies.

In condensation copolymerization, this compound or its derivatives can be used as a comonomer along with other dicarboxylic acids, diols, or diamines to synthesize copolyamides or copolyesters. mdpi.com For example, copolymerizing 11-aminoundecanoic acid (derived from this compound) with other amino acids or with a combination of a diamine and a dicarboxylic acid would result in a random or alternating copolyamide with properties intermediate to those of the respective homopolymers.

The incorporation of this compound into a polyester chain via its carboxylic acid group would introduce a pendant chloro- group along the polymer backbone. This chloro- group could then serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.

Spectroscopic Analysis in Research on 11 Chloroundecanoic Acid and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. For 11-chloroundecanoic acid and its derivatives, IR spectroscopy is crucial for confirming the presence of the carboxylic acid group and other key structural features.

Carbonyl Stretching Frequencies and Environmental Effects

The most prominent feature in the IR spectrum of a carboxylic acid is the carbonyl (C=O) stretch. orgchemboulder.com This absorption is typically strong and sharp, appearing in the region of 1760-1690 cm⁻¹. orgchemboulder.com For saturated carboxylic acids like this compound, which often exist as hydrogen-bonded dimers, the carbonyl stretching frequency is observed around 1710 cm⁻¹. msu.edu The presence of conjugation with a carbon-carbon double bond or an aromatic ring generally lowers the carbonyl stretching frequency by 30-40 cm⁻¹. msu.edu The specific environment of the carbonyl group, including solvent effects and hydrogen bonding, can influence the exact position of this absorption band. orgchemboulder.com In addition to the carbonyl stretch, the IR spectrum of a carboxylic acid displays a very broad O-H stretching band from 3300-2500 cm⁻¹, which is a hallmark of the dimeric form of carboxylic acids. orgchemboulder.commsu.edu Other characteristic absorptions include the C-O stretch between 1320-1210 cm⁻¹ and O-H bends in the ranges of 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Vibrational Mode Typical Wavenumber (cm⁻¹) for Carboxylic Acids
O-H Stretch (dimer)3300-2500 (very broad)
C-H Stretch~2950-2850
C=O Stretch (dimer)~1710
C-O Stretch1320-1210
O-H Bend1440-1395 and 950-910

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Chemical Shifts and Multiplicity

In the ¹H NMR spectrum of this compound, the proton of the carboxylic acid group (-COOH) is highly deshielded and appears as a broad singlet far downfield, typically in the range of 10-12 ppm. The protons on the carbon alpha to the carbonyl group (α-protons) resonate around 2.0-2.5 ppm due to the electron-withdrawing effect of the carbonyl group. libretexts.org The protons on the carbon bearing the chlorine atom (-CH₂Cl) are also deshielded and typically appear around 3.5 ppm. The remaining methylene (B1212753) (-CH₂-) protons of the long alkyl chain produce a complex series of overlapping multiplets in the region of 1.2-1.6 ppm.

Carbon-13 NMR (¹³C NMR) Characteristics

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of 170-180 ppm. docbrown.infodocbrown.info The carbon atom attached to the chlorine atom is also deshielded and resonates around 45 ppm. The carbon alpha to the carbonyl group appears around 34 ppm, while the other methylene carbons of the alkyl chain give rise to a series of signals between 20 and 30 ppm. docbrown.info

Carbon Atom Typical ¹³C Chemical Shift (ppm)
Carbonyl Carbon (-COOH)170-180
Carbon bonded to Chlorine (-CH₂Cl)~45
Alpha-Carbon (-CH₂COOH)~34
Methylene Carbons (-CH₂-)20-30

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation patterns for long-chain carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway. libretexts.org The fragmentation of the alkyl chain can lead to a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) units. libretexts.org

Complementary Spectroscopic Techniques in Analysis

While IR, NMR, and MS are the primary spectroscopic tools, other techniques can provide complementary information in the study of this compound and its derivatives. For instance, in studies involving derivatives like β-chloro-α,β-unsaturated esters, multinuclear NMR (including ³¹P if applicable) and high-resolution mass spectrometry (HRMS) are employed for unambiguous characterization. researchgate.netnih.gov These advanced techniques are particularly useful in complex reaction mixtures or for the detailed stereochemical analysis of novel derivatives. researchgate.net

Computational Chemistry Studies of 11 Chloroundecanoic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intricacies of chemical structures and reactions at the electronic level. These methods could provide significant insights into the behavior of 11-chloroundecanoic acid.

Elucidation of Reaction Mechanisms and Transition States

In principle, computational methods can be used to map out the energy landscape of chemical reactions involving this compound. This would involve identifying the structures of reactants, products, and crucial transition states—the high-energy intermediates that govern the rate and pathway of a reaction. For instance, in a substitution or elimination reaction involving the chlorine atom, DFT calculations could pinpoint the geometry and energy of the transition state, clarifying whether the reaction proceeds through a concerted or stepwise mechanism. However, at present, no specific studies have been found that apply these techniques to this compound. General concepts of transition state theory are well-documented in computational chemistry, but their application to this specific molecule remains an open area for research.

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can be employed to determine a variety of electronic properties and reactivity descriptors for this compound. These descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and various charge distributions, offer a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack.

The presence of the electronegative chlorine atom at the end of the eleven-carbon chain is expected to influence the electronic properties of the carboxylic acid group through an inductive effect. savemyexams.comstudymind.co.ukmsu.edu This effect could alter the acidity of the carboxylic proton and the reactivity of the carbonyl carbon. While the general effects of electron-withdrawing groups on carboxylic acid reactivity are known, specific quantitative data from DFT calculations for this compound are not available. savemyexams.comstudymind.co.ukmsu.edu

A hypothetical table of such descriptors, were they to be calculated, might look like this:

Reactivity DescriptorHypothetical Value (Arbitrary Units)Description
HOMO Energy -Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap -Difference in energy between HOMO and LUMO; indicates chemical stability.
Dipole Moment -A measure of the overall polarity of the molecule.
Mulliken Charge on Cl -The partial charge on the chlorine atom, indicating its electrophilicity or nucleophilicity.
Mulliken Charge on C=O Carbon -The partial charge on the carbonyl carbon, a key site for nucleophilic attack.

This table is for illustrative purposes only, as no published data exists.

Molecular Modeling of Interactions and Conformations

Beyond the electronic scale, molecular modeling techniques can be used to study the larger-scale behavior of this compound, such as its preferred shapes (conformations) and how it interacts with other molecules or surfaces. The long, flexible alkyl chain allows for a multitude of possible conformations, and molecular dynamics simulations could reveal the most stable arrangements in different environments (e.g., in a solvent or at an interface).

Understanding these conformations is crucial, as they can dictate how the molecule packs in a solid state or how it presents its reactive sites (the carboxylic acid head and the terminal chlorine) for interaction. For instance, modeling could predict whether the molecule tends to adopt a linear or a folded conformation. However, no specific molecular modeling studies detailing the conformational preferences or intermolecular interactions of this compound have been identified in the scientific literature.

Applications of 11 Chloroundecanoic Acid in Materials Science

Functionalization of Nanomaterials

The presence of a reactive chlorine terminus and a head group capable of binding to surfaces makes 11-chloroundecanoic acid a candidate for the surface modification of advanced nanomaterials. This functionalization is critical for controlling the stability, dispersibility, and interfacial properties of nanoparticles in various applications.

Gold Nanoparticles and Self-Assembled Monolayers

While specific research detailing the use of this compound for self-assembled monolayers (SAMs) on gold is not widely documented, its structural analogues are used for this purpose. A patent for surface modification of medical devices lists this compound and its thiol derivative, 11-chloroundecan-1-thiol, as potential agents for modifying metal surfaces. googleapis.com The carboxylic acid group can anchor the molecule to the gold surface, while the terminal chlorine atom provides a reactive site for subsequent chemical modifications. This allows for the creation of a functionalized surface where other molecules can be attached, tailoring the nanoparticle for specific sensing, delivery, or catalytic applications.

Platinum Nanoparticle Surface Modification

Similar to gold, platinum surfaces can be modified using molecules like this compound. The carboxylate head group can adsorb onto the platinum, creating a monolayer that alters the surface chemistry of the nanoparticle. The outward-facing chloro- groups can then be used as handles for further functionalization. This capability is mentioned in a patent related to modifying surfaces for medical devices, where this compound is cited as a potential surface modification agent. googleapis.com Such modifications are crucial for applications in catalysis, where surface interactions are paramount, and in biomedical devices to control biocompatibility.

Quantum Dot Ligand Development

This compound is identified as a potential precursor for the synthesis of ligands for quantum dots (QDs). google.com Quantum dots are semiconductor nanocrystals whose performance is highly dependent on the chemical nature of the ligands bound to their surface. These ligands are crucial for passivating the QD surface, preventing aggregation, and ensuring good dispersibility in various solvents or polymer matrices. google.com

A patent application describes that an alkyl halide compound containing a carboxyl group, such as this compound, can be used to synthesize more complex ligands. google.com These specialized ligands can be designed to have a carboxyl group that binds to the QD surface and another functional group, like a (meth)acrylate, to improve compatibility with UV-curable resins or other polymer matrices. google.com This allows for the stable incorporation of QDs into materials for displays, lighting, and other optoelectronic devices.

Table 1: Applications of this compound in Nanomaterial Functionalization
NanomaterialApplicationRole of this compoundKey Finding/Potential Use
Gold NanoparticlesSelf-Assembled Monolayers (SAMs)Acts as a bifunctional linker.The carboxylic acid group anchors to gold, while the terminal chlorine provides a site for further chemical reactions. googleapis.com
Platinum NanoparticlesSurface ModificationServes as a surface-modifying agent.Adsorbs onto the platinum surface to alter its chemical properties for catalysis or biomedical applications. googleapis.com
Quantum DotsLigand DevelopmentUsed as a precursor to synthesize functional ligands.Enables the creation of ligands that improve quantum dot dispersibility and stability in polymer composites for optoelectronics. google.com

Integration into Polymeric Materials

The dual functionality of this compound makes it a valuable monomer and functionalizing agent in polymer chemistry. It can be incorporated into polymer backbones or used to introduce specific end-groups, leading to materials with tailored properties.

Development of Specialty Polyamides

This compound is a potential precursor to 11-aminoundecanoic acid, the essential monomer for producing Polyamide 11 (PA 11), also known as Nylon 11. google.com The established industrial synthesis of 11-aminoundecanoic acid often proceeds through an intermediate, 11-bromoundecanoic acid, which is then converted to the amine via ammonolysis. oecd.orgnih.govpatsnap.com A similar chemical pathway can be employed to convert this compound to the required amino acid monomer. This involves the substitution of the terminal chlorine atom with an amino group, a standard nucleophilic substitution reaction.

Polyamide 11 is a high-performance bioplastic derived from renewable resources and is prized for its excellent thermal stability, chemical resistance, and mechanical properties. The ability to synthesize its monomer from precursors like this compound highlights the compound's role in the production of advanced, sustainable polymers.

Contribution to Advanced Polymer Synthesis

Beyond polyamides, this compound is used in the synthesis of other advanced polymers. A notable example is its use in creating chloro-terminated polyisoprene. In a documented synthesis, this compound is first converted into its more reactive acid chloride form, 11-chloroundecanoyl chloride. vt.edu This functionalized molecule is then used to introduce a terminal chlorine atom onto a polyisoprene chain. vt.edu

This process yields a telechelic polymer—a polymer with a reactive functional group at its chain end. The resulting chloro-terminated polyisoprene can be used in subsequent reactions, such as "click" chemistry, to create more complex polymer architectures like block copolymers. vt.edu For instance, it can be reacted with an azide-terminated polystyrene to form a polystyrene-b-polyisoprene block copolymer, a type of thermoplastic elastomer with significant industrial applications. vt.edu

Role in Lubricant Technology

The performance of lubricants is often enhanced by the inclusion of various additives that can improve properties such as friction reduction, wear resistance, and corrosion inhibition. Fatty acids and their derivatives are a well-established class of lubricant additives, primarily functioning as friction modifiers and anti-wear agents. They form a protective film on metal surfaces, which reduces direct metal-to-metal contact and, consequently, friction and wear.

While direct studies on the use of this compound as a lubricant additive are not prominent, its molecular structure suggests it could be a candidate for such applications. The long carbon chain provides the necessary lubricity, while the polar carboxylic acid group can ensure strong adsorption onto metal surfaces. The presence of a chlorine atom at the terminal position could potentially offer enhanced performance under extreme pressure conditions, where the C-Cl bond might react at high-temperature contact points to form a protective, wear-resistant layer.

This concept is analogous to the use of other halogenated hydrocarbons in specialty lubricants. For instance, organofluorine compounds, including fluorinated fatty acids, are utilized in demanding applications due to their high thermal stability and low friction coefficients. wikipedia.org Although the carbon-chlorine bond is generally less stable than the carbon-fluorine bond, it could still provide beneficial properties in specific lubrication regimes.

To understand the potential role of a molecule like this compound, it is useful to consider the common types of lubricant additives and their functions.

Additive TypePrimary Function
Anti-wear AgentsForm a protective film on metal surfaces to prevent wear.
Friction ModifiersReduce the coefficient of friction between moving surfaces.
Corrosion InhibitorsProtect metal surfaces from chemical attack by corrosive species.
Extreme Pressure (EP) AdditivesPrevent catastrophic wear and welding of surfaces under high loads.
DetergentsKeep surfaces clean and neutralize acidic byproducts.
DispersantsKeep solid contaminants suspended in the lubricant.

Theoretically, this compound could function as both a friction modifier and a mild extreme pressure additive. Further research would be necessary to validate these potential applications and to determine its effectiveness relative to existing additives.

Other Emerging Material Science Applications

Beyond lubrication, the bifunctional nature of this compound makes it a potential monomer for the synthesis of new polymers. The carboxylic acid group can readily participate in esterification or amidation reactions, while the terminal chlorine atom provides a site for nucleophilic substitution or other coupling reactions.

This dual reactivity could allow for the creation of a variety of polymeric structures, including:

Polyesters and Polyamides: The carboxylic acid can be polymerized with diols or diamines to form polyesters and polyamides, respectively. The chlorine atom would then be present as a pendant group along the polymer chain, which could be used for subsequent modifications, such as cross-linking or grafting other molecules to tailor the polymer's properties.

Functionalized Polymers: The chlorine atom can be replaced by other functional groups, either before or after polymerization. This could be a route to introduce specific functionalities for applications such as adhesives, coatings, or biocompatible materials. For example, substitution of the chlorine with an azide (B81097) group would allow for "click" chemistry, a versatile method for polymer modification.

While these applications are chemically plausible, there is a lack of specific research in the available literature demonstrating the use of this compound for these purposes. The development of such materials would depend on factors like the reactivity of the C-Cl bond in polymerization conditions and the properties of the resulting polymers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-chloroundecanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The primary synthesis involves chlorination of undecanoic acid derivatives. Common approaches include:

  • Nucleophilic substitution : Reacting 11-bromoundecanoic acid with KCl under reflux in polar aprotic solvents (e.g., DMF) .
  • Ester hydrolysis : Chlorination of methyl undecenoate followed by acidic hydrolysis to yield the carboxylic acid .
  • Optimization : Yield is highly sensitive to temperature (70–90°C) and catalyst choice (e.g., phase-transfer catalysts improve chloride ion availability). Document reaction parameters meticulously for reproducibility .

Q. How is this compound characterized, and what spectroscopic markers are critical for validation?

  • Methodological Answer : Key techniques include:

  • NMR : δ~1.2–1.6 ppm (methylene chain), δ~2.3 ppm (α-CH₂ to COOH), δ~3.6 ppm (CH₂Cl) .
  • IR : C=O stretch at ~1700 cm⁻¹, C-Cl stretch at 550–650 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak at m/z 220.7 (C₁₁H₂₁ClO₂⁺) .
  • Purity assessment : Use HPLC with a C18 column and UV detection at 210 nm .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) and chlorinated solvents (e.g., dichloromethane). For aqueous systems, use buffered solutions at pH >5 to deprotonate the carboxylic acid group. Document solvent purity and degassing procedures to avoid side reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Model the electron density around the Cl atom to assess leaving-group ability. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level .
  • Solvent effects : Use COSMO-RS to simulate solvent polarity’s impact on activation energy .
  • Validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in esterification reactions?

  • Methodological Answer :

  • Comparative analysis : Replicate studies under standardized conditions (e.g., fixed catalyst loading, solvent, and temperature) to isolate variables .
  • Surface characterization : Use XPS or TEM to analyze catalyst morphology differences across studies .
  • Statistical rigor : Apply ANOVA to evaluate significance of reported efficiency variations .

Q. How does the alkyl chain length of this compound influence its interfacial behavior in surfactant studies?

  • Methodological Answer :

  • Langmuir trough experiments : Measure surface pressure-area isotherms to compare with shorter-chain analogs (e.g., 8-chlorooctanoic acid) .
  • MD simulations : Model self-assembly dynamics in aqueous solutions using GROMACS .
  • Critical micelle concentration (CMC) : Determine via conductivity titration and correlate with chain length using the Tanford equation .

Methodological Best Practices

  • Documentation : Record raw data, software parameters, and calibration curves to ensure reproducibility .
  • Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.1 ppm for NMR) and report confidence intervals .
  • Ethical compliance : Adhere to safety protocols for chlorinated compounds (e.g., fume hood use, waste disposal) .

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Reactant of Route 1
11-Chloroundecanoic acid
Reactant of Route 2
Reactant of Route 2
11-Chloroundecanoic acid

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